

Application Notes and Protocols: Synthesis of Bromoethane via Reflux and Distillation

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Compound of Interest

Compound Name: Bromoethane

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These application notes provide a detailed protocol for the synthesis of **bromoethane** from ethanol through a nucleophilic substitution reaction, followed by purification using distillation. This method is a common laboratory procedure for the preparation of primary alkyl halides.

Overview

Bromoethane (ethyl bromide) is a valuable ethylating agent in organic synthesis, utilized in the production of various pharmaceuticals and fine chemicals.^[1] The synthesis described herein involves the reaction of ethanol with hydrogen bromide, which is generated in situ from the reaction of sodium or potassium bromide with concentrated sulfuric acid.^{[2][3]} The reaction mixture is first heated under reflux to ensure the reaction goes to completion. Subsequently, the volatile **bromoethane** is separated and purified from the reaction mixture by simple distillation.^{[2][4]}

Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis and purification of **bromoethane**.

Parameter	Value	Reference
Molecular Formula	C ₂ H ₅ Br	[5][6]
Molecular Weight	108.97 g/mol	[5][7]
Boiling Point	37 - 40 °C (98.6 - 104 °F)	[8]
Density	1.46 g/mL at 25 °C (77 °F)	[8]
Typical Yield	90 - 96%	[5][9]
Purity (after distillation)	98 - 99%	[5]

Experimental Protocols

Part 1: Synthesis of Bromoethane via Reflux

This protocol details the preparation of **bromoethane** from ethanol and potassium bromide.

Materials:

- Ethanol (C₂H₅OH)
- Potassium bromide (KBr)
- Concentrated sulfuric acid (H₂SO₄)
- Boiling chips
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Clamps and stand

Procedure:

- **Preparation of the Reaction Mixture:** In a round-bottom flask, combine 7 cm³ of ethanol, 3 cm³ of concentrated sulfuric acid, and 12 g of potassium bromide.[4] Add a few boiling chips to ensure smooth boiling.
- **Assembly of Reflux Apparatus:** Securely clamp the round-bottom flask to a stand and place it in a heating mantle. Attach a reflux condenser vertically to the flask, ensuring a snug fit. Connect the condenser to a water source, with water entering at the bottom inlet and exiting from the top outlet.
- **Reflux:** Gently heat the mixture using the heating mantle. The solution will begin to boil, and the vapor will condense in the condenser and return to the flask.[4] Maintain a gentle reflux for approximately 10 minutes.[4] Refluxing allows the reaction to be maintained at the boiling point of the solvent without loss of volatile reactants or products.[4]

Part 2: Purification of Bromoethane via Distillation

This protocol describes the separation and purification of the synthesized **bromoethane**.

Materials:

- Crude **bromoethane** from Part 1
- Simple distillation apparatus (distilling flask, condenser, receiving flask)
- Thermometer
- Heating mantle
- Ice bath
- Water
- 5% Sodium carbonate solution
- Anhydrous calcium chloride

Procedure:

- **Apparatus Setup:** Reconfigure the apparatus from reflux to a simple distillation setup. The condenser is now set at a downward angle. Place a collection flask, which can be a small beaker containing water, at the end of the condenser.^[4] It is advisable to place the receiving flask in an ice bath to minimize the evaporation of the volatile **bromoethane**.^[2]
- **Distillation:** Gently heat the reaction mixture. **Bromoethane**, having a boiling point of 38°C, will vaporize, pass through the condenser, and collect as a liquid in the receiving flask.^[4] Continue the distillation until no more oily droplets of **bromoethane** are collected.
- **Washing and Neutralization:** Transfer the collected distillate to a separatory funnel. Wash the crude **bromoethane** with water to remove any soluble impurities like unreacted ethanol. Subsequently, wash with a 5% sodium carbonate solution to neutralize any remaining acidic impurities, such as sulfur dioxide or unreacted hydrobromic acid.^{[2][10]}
- **Drying:** Separate the organic layer (**bromoethane**) and dry it using a suitable drying agent, such as anhydrous calcium chloride.^[9]
- **Final Distillation (Redistillation):** For higher purity, the dried **bromoethane** can be redistilled, collecting the fraction that boils between 38-39°C.^[9]

Experimental Workflow and Diagrams

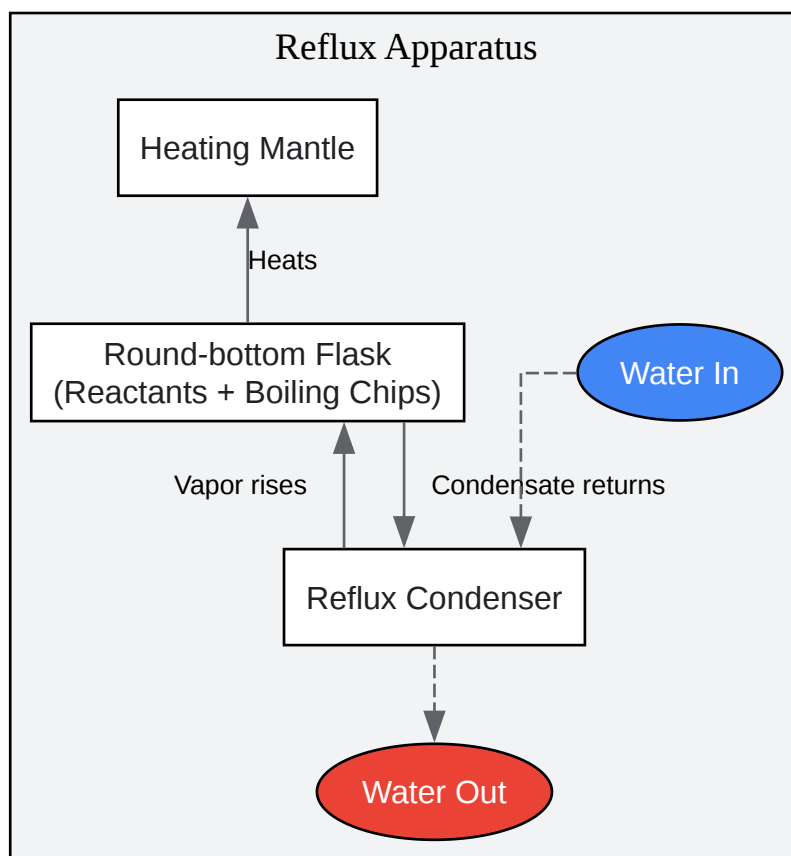
The following diagram illustrates the key stages in the synthesis and purification of **bromoethane**.



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Caption: Experimental workflow for **bromoethane** synthesis and purification.

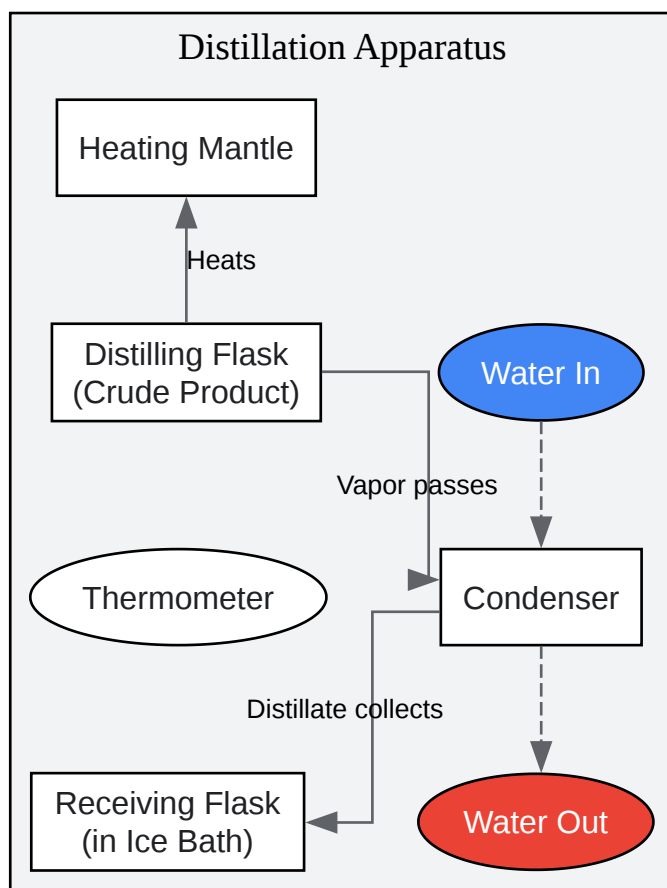
The following diagram illustrates the setup for the reflux stage of the experiment.



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Caption: Diagram of the reflux apparatus setup.

The following diagram illustrates the setup for the distillation stage of the experiment.



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Caption: Diagram of the simple distillation apparatus setup.

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- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Bromoethane via Reflux and Distillation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045996#experimental-setup-for-reflux-and-distillation-of-bromoethane]

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